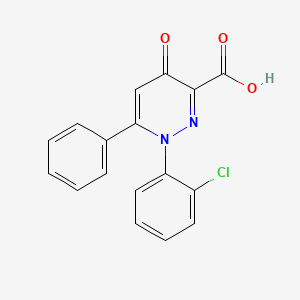
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorophenyl group, a phenyl group, and a carboxylic acid group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate can yield the corresponding hydrazide, which upon further reaction with a suitable diketone, forms the desired pyridazine derivative. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or acetic acid, with the addition of catalysts like acetic anhydride to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones in the presence of acid or base catalysts, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon, copper(I) iodide, and trifluoroacetic acid .
Scientific Research Applications
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-4-oxo-6-methylpyridazine-3-carboxylic acid: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.
1-(2-Bromophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions with biological targets.
1-(2-Chlorophenyl)-4-oxo-6-phenylpyrimidine-3-carboxylic acid: The replacement of the pyridazine ring with a pyrimidine ring can lead to variations in the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H11ClN2O3 |
|---|---|
Molecular Weight |
326.7 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-8-4-5-9-13(12)20-14(11-6-2-1-3-7-11)10-15(21)16(19-20)17(22)23/h1-10H,(H,22,23) |
InChI Key |
UYBBSEWPIBSXFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=NN2C3=CC=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















